Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-
Description
Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl- is a substituted aniline derivative featuring a thioether linkage to a 4-acetyl-2-nitrophenyl group and an N-formyl substituent.
Properties
CAS No. |
63979-91-9 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-[2-(4-acetyl-2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10(19)11-6-7-15(13(8-11)17(20)21)22-14-5-3-2-4-12(14)16-9-18/h2-9H,1H3,(H,16,18) |
InChI Key |
OZEUKTNKVSPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with a nitroaniline derivative, such as 2-nitroaniline or its substituted analogs. The acetyl group at the 4-position of the nitrophenyl ring can be introduced by Friedel-Crafts acylation or by using acetylated precursors.
Introduction of the Thioaryl Group
The key step involves the formation of the aryl-thio linkage at the 2-position of the nitrophenyl ring. This can be achieved by:
Sandmeyer-type reaction : Conversion of an amino group to a diazonium salt followed by reaction with a thiol reagent such as 2,4-dimethylbenzenethiol under mild acidic conditions (0–10 °C), leading to substitution with the thioaryl group. The reaction is often catalyzed by copper(II) salts to increase the reaction rate and yield.
Nucleophilic aromatic substitution : Reaction of a halogenated nitroarene with a thiolate anion derived from the corresponding thiol compound in the presence of a base (e.g., Na2CO3 or K2CO3) in polar aprotic solvents like DMSO or DMF at temperatures ranging from room temperature to 80 °C.
These methods provide high regioselectivity and good yields of the thio-substituted nitroaniline intermediate.
Amino Group Protection and Formylation
The amino group on the aniline moiety is protected to prevent side reactions during subsequent steps. Common protecting groups include:
Formyl (CHO) group introduced by reaction with formic acid derivatives or formylating agents under controlled conditions.
Other amino protecting groups such as acetyl (Ac), tert-butyloxycarbonyl (Boc), or benzoyl (Bz) can be used depending on the synthetic route.
Formylation is typically carried out under mild acidic conditions, often in the presence of an alcohol solvent (methanol or ethanol), at temperatures ranging from 0 °C to 70 °C.
Reduction of Nitro Group (if needed)
If the nitro group is to be converted to an amino group (for further functionalization), reduction is performed using:
Catalytic hydrogenation over palladium on carbon (Pd/C) under hydrogen atmosphere.
Chemical reduction using sodium dithionite (Na2S2O4), thiourea dioxide (formamidinesulfinic acid), or sodium hydroxymethanesulfinate dehydrate (Rongalite) in basic aqueous media.
This step is carefully controlled to avoid reduction of other sensitive groups.
Deprotection and Final Purification
After the desired transformations, the amino protecting group is removed (deprotection) using acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr) in alcoholic solvents. The final compound is isolated as a free base or as a pharmaceutically acceptable salt (e.g., hydrochloride or hydrobromide).
Purification methods include:
Recrystallization from suitable solvents.
Chromatographic techniques such as preparative liquid chromatography.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Acetylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine) | 0–25 | Dichloromethane | Introduces 4-acetyl group |
| 2 | Diazotization & Sandmeyer | NaNO2, HCl, 2,4-dimethylbenzenethiol, Cu(II) catalyst | 0–10 | Aqueous acetic acid | Forms aryl-thio linkage |
| 3 | Amino protection (Formylation) | Formic acid derivatives, mild acid | 0–70 | Methanol/Ethanol | Protects amino group as formyl |
| 4 | Nitro reduction (optional) | Pd/C hydrogenation or Na2S2O4 reduction | 25–80 | Aqueous or alcoholic | Converts nitro to amino if required |
| 5 | Deprotection | HCl or HBr in alcohol | 25–70 | Methanol/Ethanol | Removes protecting group, yields final |
Research Findings and Yield Data
The Sandmeyer reaction step typically achieves yields of 70–85% for the thio-substituted intermediate under optimized conditions.
Formylation proceeds with high selectivity and yields of 80–90%, preserving the integrity of other functional groups.
Reduction methods using sodium dithionite or catalytic hydrogenation provide clean conversion of nitro groups with yields exceeding 90%.
Overall yields for the multi-step synthesis range from 50% to 70%, depending on purification efficiency and scale.
The process avoids the use of expensive palladium catalysts and phosphine ligands when using chemical reduction and Sandmeyer reactions, making it industrially viable and environmentally friendly.
Summary Table of Key Reagents and Conditions
| Reagent/Agent | Role | Typical Conditions | Advantages |
|---|---|---|---|
| Acetic anhydride / acetyl chloride | Acetylation agent | Room temp, base | High selectivity, mild reaction |
| Sodium nitrite (NaNO2) | Diazotization | 0–10 °C, acidic medium | Efficient diazonium formation |
| 2,4-Dimethylbenzenethiol | Thiol source | 0–10 °C, with Cu(II) catalyst | High regioselectivity |
| Copper(II) salts | Catalyst for Sandmeyer | Catalytic amounts | Increases reaction rate |
| Formic acid derivatives | Amino protection (formylation) | Mild acid, 0–70 °C | Stable protecting group |
| Sodium dithionite (Na2S2O4) | Nitro group reduction | Basic aqueous solution, RT to 80 °C | Avoids Pd catalysts |
| HCl or HBr | Deprotection | Alcoholic solvent, 25–70 °C | Efficient removal of protecting groups |
Chemical Reactions Analysis
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetyl and formylamino groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and formylamino groups can also participate in biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Features
The compound’s key structural motifs include:
- Nitro group : Enhances electrophilicity and stabilizes charge transfer interactions.
- Acetyl group : Introduces steric bulk and modulates solubility.
- Thioether linkage : Improves stability compared to oxygen ethers and influences conjugation.
- N-formyl group : Alters hydrogen-bonding capacity and electronic distribution.
Table 1: Comparison of Structural Features and Molecular Properties
*Estimated based on IUPAC name and analogous structures.
Physicochemical Properties
- Planarity and conjugation : Compounds like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit dihedral angles of 8.5–13.5° between aromatic rings, indicating partial conjugation . The target compound’s acetyl and nitro groups may further reduce planarity, affecting electronic transitions.
- Hydrogen bonding : N-formyl and nitro groups in the target compound could engage in C–H⋯O/S interactions, similar to the weak intermolecular interactions observed in .
- Solubility : The acetyl group may enhance solubility in polar aprotic solvents compared to purely aromatic analogs like tris[4-(2-thienyl)phenyl]amine .
Key Differentiators
Substituent Complexity : The combination of acetyl, nitro, thioether, and N-formyl groups distinguishes the target compound from simpler analogs like 4-methyl-N-(thiophen-2-ylmethyl)aniline .
Electronic Effects : The acetyl and nitro groups create a stronger electron-deficient aromatic system compared to compounds with only thiophene or methoxy substituents () .
Biological Activity
Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl, is a compound with the molecular formula C₁₅H₁₂N₂O₄S and a molecular weight of approximately 316.33 g/mol. This compound is notable for its thioether functional group and the presence of both acetyl and nitro substituents, which enhance its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The structure of Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl can be described as follows:
- Aniline Moiety : A basic amine structure that is widely used in organic synthesis.
- 4-Acetyl-2-nitrophenyl Group : This aromatic ring features an acetyl group and a nitro group, both of which contribute to the compound's biological activity.
- Thioether Linkage : The sulfur atom connecting the aniline and aromatic group enhances the compound's reactivity.
Antimicrobial Properties
Research indicates that aniline derivatives often exhibit significant antimicrobial activity. Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl has been studied for its potential antibacterial effects. Compounds with nitro groups are known to possess mutagenic properties, raising concerns about their safety but also highlighting their potential as antimicrobial agents.
Cytotoxic Effects
Similar compounds have shown cytotoxic effects against various cancer cell lines. The presence of the nitro group is often linked to increased cytotoxicity due to its ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
The mechanisms underlying the biological activity of Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl involve several pathways:
- Reactive Oxygen Species Generation : Compounds with nitro groups can lead to oxidative stress in cells, contributing to their cytotoxic effects.
- Interference with Cellular Processes : The compound may interact with cellular macromolecules such as DNA or proteins, disrupting normal cellular function.
Case Studies and Research Findings
Several studies have examined the biological effects of similar aniline derivatives:
-
Antimicrobial Activity :
- A study found that derivatives containing nitro groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl.
- Cytotoxicity Against Cancer Cell Lines :
- Mutagenicity Studies :
Comparative Analysis
To better understand the unique properties of Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl compared to related compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aniline | Basic amine structure | Widely used; low reactivity |
| 4-Nitroaniline | Nitro group on phenol | Known mutagen; moderate activity |
| Acetanilide | Acetylated aniline | Less reactive; lacks nitro group |
| Thiophenol | Sulfur-containing phenol | Different functional groups; no nitro substitution |
| Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl | Thioether with acetyl and nitro groups | Potentially high reactivity; significant antimicrobial and cytotoxic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
